molecular formula C₁₆H₁₅F₃N₂O₄ B1663520 methyl (4S)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate CAS No. 98625-26-4

methyl (4S)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate

カタログ番号 B1663520
CAS番号: 98625-26-4
分子量: 356.3 g/mol
InChIキー: ZFLWDHHVRRZMEI-ZDUSSCGKSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-(−)-BAY-K-8644 is an activator of voltage-sensitive L-type calcium channels. It demonstrates vasoconstrictive and positive inotropic effects in vivo as well as behavioral effects, including deficits to motor function. When combined with BIX01294, (S)-(−)-BAY-K-8644 can enable reprogramming of mouse embryonic fibroblasts after transduction with Oct4/Klf4.5
(S)-Bay-K-8644 is a methyl 2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate in which the 4-position has (S)-configuration. It is an enantiomer of a (R)-Bay-K-8644.

科学的研究の応用

Calcium Channel Antagonists

Methyl (4S)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate is structurally related to 1,4-dihydropyridines (DHPs), a class known for their action as calcium channel antagonists. DHPs are significant in pharmacology due to their ability to inhibit Ca2+-dependent responses in various muscle tissues. The molecular structures of these compounds, including their dihydropyridine ring conformation, are crucial for their pharmacological activities. This is evidenced by a study showing the correlation between the degree of ring puckering in DHPs and their effectiveness as calcium channel antagonists (Fossheim et al., 1982).

Agonist and Antagonist Analogues of Nifedipine

Compounds like methyl (4S)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate, which are analogs of the calcium channel antagonist nifedipine, have been found to possess agonist activity. Their molecular and crystal structures reveal that while they share common features with nifedipine and other DHP calcium channel antagonists, subtle differences in their structure, such as hydrogen-bonding activity and hydrophobic fit, may influence their interactions with calcium channels, potentially affecting their agonist or antagonist properties (Langs & Triggle, 1984).

Enantioselective Reactions

The structural features of DHPs, including methyl (4S)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate, play a role in enantioselective reactions. For instance, variations in acyl chain length and branching on DHP derivatives have been studied for their impact on enantioselectivity when processed by enzymes like Candida rugosa lipase. Such research highlights the importance of molecular structure in determining the stereoselective outcomes of biochemical reactions (Sobolev et al., 2002).

Antihypertensive and Coronary Vessel Dilator Agents

DHP derivatives, structurally related to methyl (4S)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate, have been recognized for their roles as antihypertensive agents and coronary vessel dilators. These compounds are synthesized through specific chemical processes and have shown efficacy in dilating coronary vessels and reducing blood pressure, making them valuable in cardiovascular therapeutics (Abernathy, 1978).

Molecular Modeling and Binding Site Analysis

The study of the binding sites of calcium channels and the interaction of DHPs, including methyl (4S)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate, has been advanced through molecular modeling. This approach provides insights into how these compounds actas either agonists or antagonists by examining their molecular structure and conformation. Such models are essential for understanding the mechanism of action of these compounds at the molecular level and for designing new therapeutics based on these structures (Jiang et al., 1997).

Inhibition of Thyroid Hormone Uptake

DHP derivatives have been tested for their ability to inhibit the uptake of thyroid hormones, like L-triiodothyronine (L-T3), in certain cell types. This inhibition is influenced by the structure of these compounds, as studies have shown that specific conformational arrangements and hydrophobicity levels are critical for their inhibitory potency. Such findings indicate potential therapeutic applications in conditions related to thyroid hormone activity (Scholz et al., 1997).

X-ray Crystallography and Structure Analysis

X-ray crystallography has been utilized to analyze the structures of DHP compounds, providing detailed insights into their molecular geometry and conformation. This information is crucial for understanding how these molecules interact with biological targets and for the development of new compounds with specific pharmacological properties (Naveen et al., 2008).

Synthesis and Pharmacological Activity

The synthesis of various DHP derivatives, including methyl (4S)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate, has been a focus of research to understand their pharmacological activity better. Studies in this area aim to create new compounds with improved efficacy and safety profiles for potential therapeutic applications (Atwal et al., 1987).

特性

IUPAC Name

methyl (4S)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2O4/c1-8-12(15(22)25-3)13(14(21(23)24)9(2)20-8)10-6-4-5-7-11(10)16(17,18)19/h4-7,13,20H,1-3H3/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFLWDHHVRRZMEI-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)[N+](=O)[O-])C2=CC=CC=C2C(F)(F)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C([C@@H](C(=C(N1)C)[N+](=O)[O-])C2=CC=CC=C2C(F)(F)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50424954
Record name (S)-(-)-BAY K 8644
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (4S)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate

CAS RN

98625-26-4
Record name (-)-(S)-Bay K 8644
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98625-26-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-(-)-BAY K 8644
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S(-)-Bay k 8644
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
methyl (4S)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl (4S)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate
Reactant of Route 3
methyl (4S)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate
Reactant of Route 4
methyl (4S)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate
Reactant of Route 5
Reactant of Route 5
methyl (4S)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate
Reactant of Route 6
Reactant of Route 6
methyl (4S)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate

Q & A

Q1: What is the primary molecular target of (S)-(-)-BAY K 8644?

A1: (S)-(-)-BAY K 8644 acts as an agonist of L-type calcium channels (LTCCs). [, , , ] These channels are voltage-gated calcium channels found in various tissues, including cardiac and smooth muscle.

Q2: How does (S)-(-)-BAY K 8644 interact with LTCCs?

A2: (S)-(-)-BAY K 8644 binds to a specific site on the α1 subunit of LTCCs, distinct from the binding sites of other calcium channel modulators like dihydropyridines, phenylalkylamines, and benzothiazepines. [, , , ]

Q3: What are the downstream effects of (S)-(-)-BAY K 8644 binding to LTCCs?

A3: (S)-(-)-BAY K 8644 binding enhances calcium influx into cells by promoting the opening of LTCCs. [, , , ] This increased intracellular calcium concentration leads to a range of physiological effects, including smooth muscle contraction, enhanced cardiac contractility, and neurotransmitter release.

Q4: Are there tissue-specific differences in the response to (S)-(-)-BAY K 8644?

A5: Yes, the sensitivity and response to (S)-(-)-BAY K 8644 vary across different tissues and species. [, , ] For instance, some studies show variations in the potency of (S)-(-)-BAY K 8644 in activating LTCCs in cardiac and vascular smooth muscle, potentially due to differences in LTCC subunit composition or other regulatory factors. [, ]

Q5: How do structural modifications to the (S)-(-)-BAY K 8644 molecule affect its activity?

A6: Modifying the structure of (S)-(-)-BAY K 8644 can drastically alter its activity, potency, and selectivity. [, , ] For example, changing the substituents on the dihydropyridine ring can influence its binding affinity for LTCCs. [] The stereochemistry at the chiral center is crucial, with the (S)-enantiomer exhibiting agonist activity, while the (R)-enantiomer acts as an antagonist. [, ]

Q6: What in vitro models have been used to study the effects of (S)-(-)-BAY K 8644?

A8: (S)-(-)-BAY K 8644 has been extensively studied in various in vitro models, including isolated tissues (e.g., rat tail artery, guinea pig ileum), cultured cells (e.g., A7r5 smooth muscle cells, chick neural retina cells), and membrane preparations. [, , ] These models allow for the investigation of its effects on LTCC activity, contractility, calcium influx, and other cellular processes.

Q7: What animal models have been used to investigate the in vivo effects of (S)-(-)-BAY K 8644?

A9: Animal models, such as rats, mice, and dogs, have been employed to evaluate the in vivo effects of (S)-(-)-BAY K 8644. [, , ] These studies have investigated its effects on blood pressure, heart rate, cardiac contractility, and other physiological parameters.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。